4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including hydroxyphenyl, morpholinyl, and piperazinyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s structure allows it to fit into the active site of the target enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Thieno[2,3-d]pyrimidine: Studied for its antiviral properties.
Pyrrolo[2,3-d]pyrimidine: Exhibits potent activity against various kinases .
Uniqueness
4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H24N6O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H24N6O4/c29-15-3-1-2-14(12-15)18-20-19(26-22(25-18)28-8-10-32-11-9-28)17(13-16(24-20)21(30)31)27-6-4-23-5-7-27/h1-3,12-13,23,29H,4-11H2,(H,30,31) |
InChI Key |
PWKJRRFGUCGIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2N=C(N=C3C4=CC(=CC=C4)O)N5CCOCC5)C(=O)O |
Origin of Product |
United States |
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